![molecular formula C10H12O7S B596679 3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid CAS No. 1258842-21-5](/img/structure/B596679.png)

3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

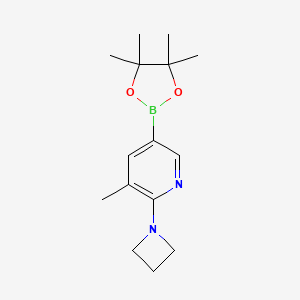

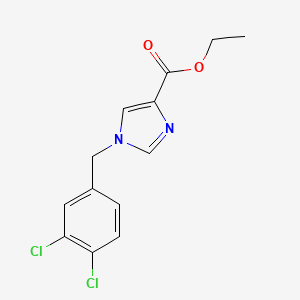

3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid, also known as dihydro isoferulate 3-O-sulfate, is an organic compound . It has a molecular formula of C10H12O7S, an average mass of 276.263 Da, and a monoisotopic mass of 276.030365 Da .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COc1ccc(cc1OS(=O)(=O)O)CCC(=O)O . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm^3, a molar refractivity of 60.7±0.4 cm^3, and a molar volume of 183.4±3.0 cm^3 . It has 7 hydrogen bond acceptors, 2 hydrogen bond donors, and 6 freely rotating bonds . The polar surface area is 119 Å^2, and the polarizability is 24.1±0.5 10^-24 cm^3 . The surface tension is 64.1±3.0 dyne/cm .Scientific Research Applications

Role in Vascular Health

Dihydroisoferulic Acid 3-O-Sulfate is a metabolite of anthocyanins, which are known to have vascular benefits. In a study on the vascular benefits of blueberries, it was found that anthocyanin metabolites, including Dihydroisoferulic Acid 3-O-Sulfate, played a significant role in mediating improvements in vascular function . The study found that daily consumption of wild blueberries increased flow-mediated dilation and lowered 24-hour ambulatory systolic blood pressure .

Metabolite of Coffee Polyphenols

This compound has been identified as a potential human metabolite of coffee polyphenols . A systematic investigation of the human metabolism of hydroxycinnamic acid conjugates was carried out, and Dihydroisoferulic Acid 3-O-Sulfate was one of the conjugates synthesized, characterized, and detected as a result of coffee consumption .

Role in Nutrigenomics

In the same study on the vascular benefits of blueberries, it was found that daily consumption of wild blueberries led to differential expression of 608 genes and 3 microRNAs . This suggests that Dihydroisoferulic Acid 3-O-Sulfate, as a circulating anthocyanin metabolite, may play a role in nutrigenomics, the study of the effects of foods and food constituents on gene expression .

Role in Metabolomics

The study of metabolomics involves the investigation of small molecules, known as metabolites, within cells, biofluids, tissues, or organisms. As Dihydroisoferulic Acid 3-O-Sulfate has been identified as a metabolite in human plasma and urine after coffee consumption , it plays a role in the field of metabolomics.

Mechanism of Action

Target of Action

Dihydroisoferulic Acid 3-O-Sulfate is a metabolite of anthocyanins , which are known to have vascular effects . .

Mode of Action

It is known that anthocyanin metabolites, such as dihydroisoferulic acid 3-o-sulfate, can mediate improvements in vascular function .

Biochemical Pathways

Dihydroisoferulic Acid 3-O-Sulfate is a product of the metabolism of hydroxycinnamic acid conjugates . It is formed through the action of enzymes like sulfotransferase . The compound is part of the larger biochemical pathways involving anthocyanins and their metabolites, which have been linked to various biological processes such as cell adhesion, migration, immune response, and cell differentiation .

Pharmacokinetics

It has been identified in human plasma and urine after coffee consumption , suggesting that it is absorbed and excreted by the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Anthocyanin metabolites, including dihydroisoferulic acid 3-o-sulfate, have been associated with improvements in vascular function . They have been found to exert a dose-dependent improvement of endothelial function in healthy humans .

Action Environment

The action of Dihydroisoferulic Acid 3-O-Sulfate can be influenced by various environmental factors. For instance, the metabolism of hydroxycinnamic acid conjugates to form Dihydroisoferulic Acid 3-O-Sulfate can be affected by factors such as diet and gut microbiota

properties

IUPAC Name |

3-(4-methoxy-3-sulfooxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O7S/c1-16-8-4-2-7(3-5-10(11)12)6-9(8)17-18(13,14)15/h2,4,6H,3,5H2,1H3,(H,11,12)(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIYZVFIROFZCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC(=O)O)OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70678634 |

Source

|

| Record name | 3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid | |

CAS RN |

1258842-21-5 |

Source

|

| Record name | 3-[4-Methoxy-3-(sulfooxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70678634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (3R,4S)-3-{[(benzyloxy)carbonyl]aMino}-4-(trifluoroMe](/img/no-structure.png)

![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)

![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)

![2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596618.png)